molecular formula C22H18 B11708462 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro-

9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro-

Cat. No.: B11708462
M. Wt: 282.4 g/mol
InChI Key: OBAQDOIKWAMJOW-UHFFFAOYSA-N
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Description

9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. This compound is a derivative of anthracene, which is known for its applications in organic electronics and photophysical studies . The unique structure of this compound includes a benzeno ring fused to the anthracene core, with additional methyl groups at the 2 and 3 positions, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- typically involves the reaction of anthracene derivatives with methylating agents. One common method includes the reaction of anthraquinone with methyl iodide in the presence of a Grignard reagent, followed by reduction with zinc powder and thiourea in acetic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the compound meets the required specifications for its applications .

Chemical Reactions Analysis

Types of Reactions

9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracenes, quinones, and other polycyclic aromatic compounds. These products have significant applications in organic synthesis and materials science .

Mechanism of Action

The mechanism by which 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- exerts its effects is primarily through its interaction with light and its ability to undergo various photophysical processes. The compound absorbs light and undergoes electronic transitions that can lead to fluorescence or energy transfer processes. These properties make it valuable in applications such as OLEDs and photon upconversion systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- apart is its specific substitution pattern and the presence of the benzeno ring, which significantly influences its photophysical properties and reactivity. This makes it particularly suitable for applications in organic electronics and photophysical studies .

Properties

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

4,5-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C22H18/c1-13-11-19-20(12-14(13)2)22-17-9-5-3-7-15(17)21(19)16-8-4-6-10-18(16)22/h3-12,21-22H,1-2H3

InChI Key

OBAQDOIKWAMJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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